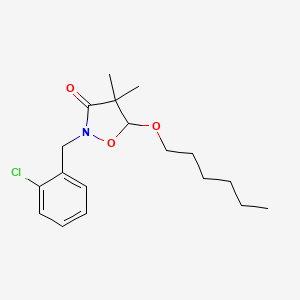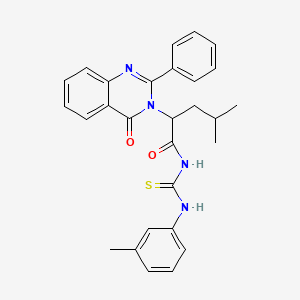
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazolinone Core: Starting with the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core.
Introduction of Valeryl Group: The quinazolinone core is then reacted with a valeryl chloride derivative under basic conditions to introduce the valeryl group.
Addition of Thiourea: Finally, the intermediate product is reacted with m-tolyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydroquinazoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Thiourea Derivatives: Compounds with similar thiourea groups but different aromatic rings.
Uniqueness
1-(4-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)valeryl)-3-(m-tolyl)-2-thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
72045-78-4 |
|---|---|
分子式 |
C28H28N4O2S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
4-methyl-N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C28H28N4O2S/c1-18(2)16-24(26(33)31-28(35)29-21-13-9-10-19(3)17-21)32-25(20-11-5-4-6-12-20)30-23-15-8-7-14-22(23)27(32)34/h4-15,17-18,24H,16H2,1-3H3,(H2,29,31,33,35) |
InChI 键 |
CWKWJTGFUIVXEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C(CC(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


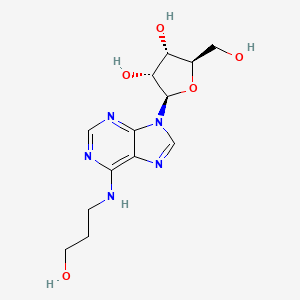
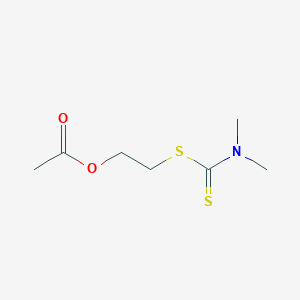
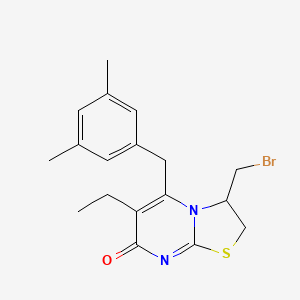
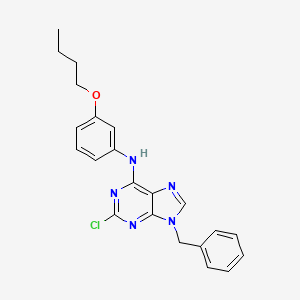

![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
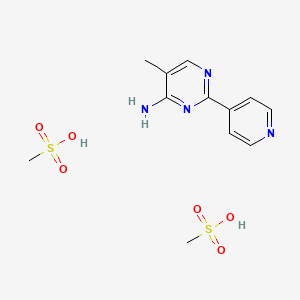
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
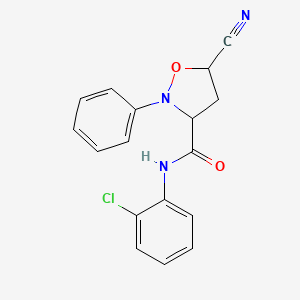
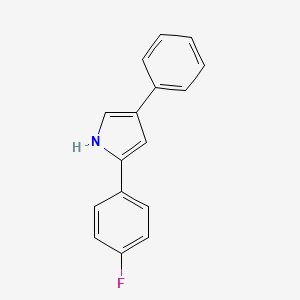
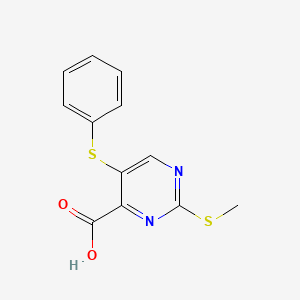
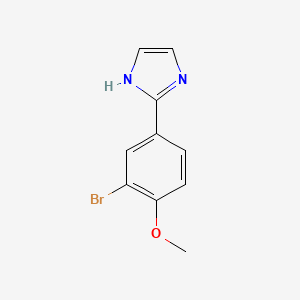
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
